molecular formula C20H30N4O B14565229 N-(4-Cyano-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)-N'-phenylurea CAS No. 61683-67-8

N-(4-Cyano-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)-N'-phenylurea

Cat. No.: B14565229
CAS No.: 61683-67-8
M. Wt: 342.5 g/mol
InChI Key: QSOCAOCXIZPWEF-UHFFFAOYSA-N
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Description

N-(4-Cyano-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)-N’-phenylurea is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Properties

CAS No.

61683-67-8

Molecular Formula

C20H30N4O

Molecular Weight

342.5 g/mol

IUPAC Name

1-(4-cyano-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)-3-phenylurea

InChI

InChI=1S/C20H30N4O/c1-6-18(4)13-20(14-21,15(3)19(5,7-2)24-18)23-17(25)22-16-11-9-8-10-12-16/h8-12,15,24H,6-7,13H2,1-5H3,(H2,22,23,25)

InChI Key

QSOCAOCXIZPWEF-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C(C(N1)(C)CC)C)(C#N)NC(=O)NC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyano-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)-N’-phenylurea typically involves the reaction of a piperidine derivative with a phenyl isocyanate. The reaction conditions may include:

    Solvent: Common solvents such as dichloromethane or toluene.

    Catalyst: Catalysts like triethylamine or pyridine to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyano-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the cyano group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

    Oxidation Products: Oxides of the piperidine ring.

    Reduction Products: Amines derived from the cyano group.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: Use in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Cyano-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)-N’-phenylurea involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Inhibition or activation of biochemical pathways, leading to desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Cyano-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)-N’-phenylcarbamate
  • N-(4-Cyano-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)-N’-phenylthiourea

Uniqueness

N-(4-Cyano-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)-N’-phenylurea is unique due to its specific structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

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